Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine
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Overview
Description
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine is an organic compound with the molecular formula C13H19F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine typically involves the reaction of 3-(trifluoromethyl)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(trifluoromethyl)benzylamine
- N,N-Diethyl-2-(trifluoromethyl)benzylamine
- N,N-Diethyl-4-(trifluoromethyl)benzylamine
Uniqueness
Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can lead to different interaction profiles with molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H19F3N2 |
---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2/c1-3-18(4-2)9-8-17-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,3-4,8-9H2,1-2H3 |
InChI Key |
VOELOYNDQAIWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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